4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide
Description
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-18-10-8-17(9-11-18)23-20(26)3-2-14-25-21(27)13-12-19(24-25)15-4-6-16(22)7-5-15/h4-13H,2-3,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSYNPJFXCNHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide is a member of the pyridazinone derivatives, which have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21FN4O4
- Molecular Weight : 388.39 g/mol
- CAS Number : 922971-00-4
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer contexts. The unique structural features contribute to its interaction with various biological targets.
The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
Anti-inflammatory Activity
Studies have shown that compounds similar to this compound demonstrate significant anti-inflammatory effects. The fluorine atom enhances lipophilicity, potentially increasing bioavailability and efficacy in inhibiting inflammatory responses .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyridazinone structure is thought to play a crucial role in its cytotoxic effects against various cancer cell lines .
Case Studies
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of pyridazinone significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases.
- Anticancer Research : In vitro studies showed that the compound effectively induced apoptosis in breast cancer cell lines, leading to decreased cell viability and increased caspase activity, indicating a mechanism involving programmed cell death.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN4O4 |
| Molecular Weight | 388.39 g/mol |
| CAS Number | 922971-00-4 |
| Biological Activities | Anti-inflammatory, Anticancer |
| Mechanism of Action | Enzyme inhibition, Receptor modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with analogous pyridazinone derivatives is presented below, focusing on molecular features, synthetic routes, and substituent effects.
Table 1: Structural Comparison of Pyridazinone Derivatives
Structural and Electronic Effects
- Fluorine vs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, while methoxy groups improve solubility .
- Terminal Group Variations: The sulfamoylphenethyl group in introduces a polar sulfonamide, which may enhance water solubility and mimic endogenous sulfate-binding motifs, whereas the benzimidazole in could enable DNA intercalation .
Pharmacological Implications
While pharmacological data for the target compound are absent in the evidence, structurally related compounds exhibit diverse activities:
- Chalcone Analogs () : Fluorophenyl-containing chalcones demonstrate antimicrobial activity, suggesting the target compound’s 4-fluorophenyl group may confer similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
